6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione CAS 878-86-4
6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione CAS 878-86-4
An In-Depth Technical Guide to 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione (CAS 878-86-4)
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, a key heterocyclic intermediate in synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, applications, and safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Chemical Identity and Physicochemical Properties
6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a substituted uracil derivative. The presence of three distinct functional groups—a chloro group at position 6, a methyl group at the N3 position, and a nitro group at position 5—renders it a versatile and highly reactive building block for organic synthesis.
| Property | Value | Source |
| CAS Number | 878-86-4 | [1] |
| Molecular Formula | C₅H₄ClN₃O₄ | [1] |
| Molecular Weight | 205.56 g/mol | [1] |
| IUPAC Name | 6-chloro-3-methyl-5-nitropyrimidine-2,4(1H,3H)-dione | N/A |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Data not widely available; likely soluble in polar organic solvents. | N/A |
Structural Representation
The molecule's structure is defined by the pyrimidine-2,4-dione (uracil) core, which is functionalized for diverse chemical transformations.
Caption: 2D structure of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.
Synthesis and Reaction Mechanism
The synthesis of this compound is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. The most logical pathway begins with a commercially available precursor, 3-methyluracil, and proceeds through nitration followed by chlorination.
Retrosynthetic Analysis
A retrosynthetic approach reveals a straightforward synthetic plan starting from 3-methyluracil. The key transformations are the disconnection of the C-Cl bond via a chlorination reaction and the C-NO₂ bond via an electrophilic nitration.
Caption: Retrosynthetic pathway for the target molecule.
Step-by-Step Synthesis Protocol
This protocol is a representative procedure based on established methods for the nitration and chlorination of uracil derivatives.[2][3][4]
Step 1: Nitration of 3-Methyluracil
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Rationale: The pyrimidine ring is activated towards electrophilic substitution. A mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile, in situ.[4]
-
Procedure:
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In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add 3-methyluracil to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.
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Maintain the temperature below 10 °C throughout the addition.
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After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 2-4 hours) while monitoring the reaction progress by TLC.
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Carefully pour the reaction mixture onto crushed ice to precipitate the product.
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Filter the resulting solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 3-methyl-5-nitro-1H-pyrimidine-2,4-dione.
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Step 2: Chlorination of 3-methyl-5-nitro-1H-pyrimidine-2,4-dione
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Rationale: The hydroxyl group of the enol tautomer at the 6-position is converted into a good leaving group by a chlorinating agent like phosphorus oxychloride (POCl₃). Subsequent nucleophilic attack by chloride yields the final product.
-
Procedure:
-
To a flask containing 3-methyl-5-nitro-1H-pyrimidine-2,4-dione, add phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.
-
Heat the mixture under reflux for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto crushed ice.
-
The product will precipitate out of the aqueous solution.
-
Filter the solid, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
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Reactivity and Synthetic Utility
The utility of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione as a synthetic intermediate stems from the reactivity of its chloro and nitro substituents.
Caption: Key reactive sites of the title compound.
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Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing effect of the adjacent nitro group and the pyrimidine ring nitrogens makes the C6-carbon highly electrophilic. This facilitates the displacement of the chloride ion by a wide range of nucleophiles, such as amines, alcohols, and thiols. This reaction is fundamental to building molecular complexity.[5]
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions (e.g., catalytic hydrogenation with Pd/C, or reduction with metals like SnCl₂ in acidic media). The resulting 5-amino-6-chloro-3-methyluracil is a valuable precursor for synthesizing fused pyrimidine systems, such as purines and pteridines, which are prevalent in biologically active molecules.[6]
Its potential applications are in organic synthesis and medicinal chemistry, where it can serve as a starting material for creating novel compounds with potential therapeutic properties, including antibacterial agents.[7]
Safety, Handling, and Disposal
Proper handling of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is essential due to its potential hazards.
Hazard Identification
While a full GHS classification for this specific compound is not universally available, related structures and the provided MSDS suggest the following potential hazards:[1]
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Skin Corrosion/Irritation: May cause skin irritation.
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Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
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Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Spill Response: In case of a spill, avoid creating dust. Sweep up the material and place it in a suitable, closed container for disposal.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Disposal
Dispose of the chemical and its container in accordance with local, regional, and national regulations. It may be necessary to use a licensed professional waste disposal service. The material may be combustible and could require incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Analytical Characterization
Confirming the identity and purity of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione requires standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a singlet for the N-methyl protons and a singlet for the N1-H proton. The chemical shifts will be influenced by the surrounding electron-withdrawing groups.
-
¹³C NMR: Distinct signals for the two carbonyl carbons, the two olefinic carbons of the pyrimidine ring, and the methyl carbon are expected.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O (carbonyl) groups, N-H stretching, and the C-NO₂ (nitro) group should be present.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (205.56 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.
References
-
PubChem. 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]
-
Capot Chemical Co., Ltd. MSDS of 6-Chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. [Link]
-
ResearchGate. The benzoylation of 6-methyluracil and 5-nitro-6-methyluracil. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
ResearchGate. (PDF) Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. [Link]
- Google Patents. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil.
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PubChem. 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]
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CONICET Digital. Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. [Link]
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YouTube. Nitration of Aromatic Compounds. [Link]
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ResearchGate. Chlorination of 5-nitro-6-methyluracil and its N(1),N(3)-dimethyl analogue with molecular chlorine. [Link]
-
ResearchGate. (PDF) CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. [Link]
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YouTube. Aromatic 3a. Nitration of methylbenzoate. [Link]
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LookChem. Cas 878-86-4,6-chloro-3-methyl-5-nitropyrimidine-2,4(1H,3H)-dione. [Link]
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ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]
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PMC - NIH. Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. [Link]
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PubMed. Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products. [Link]
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Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
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PubMed Central. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. [Link]
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